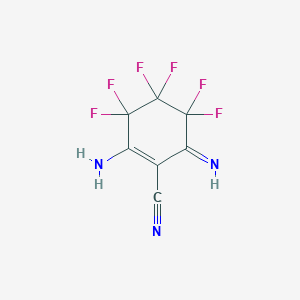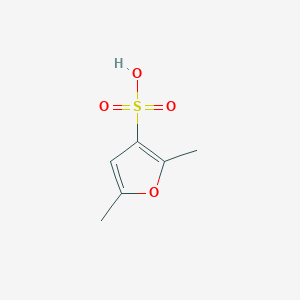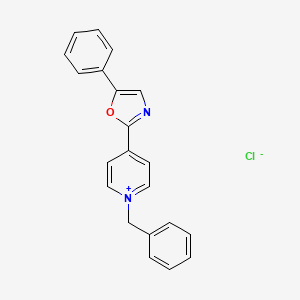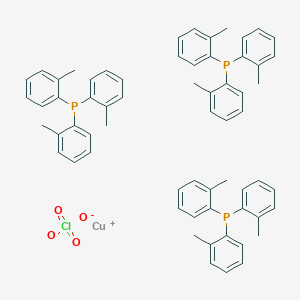
Copper(1+);tris(2-methylphenyl)phosphane;perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+);tris(2-methylphenyl)phosphane;perchlorate is a coordination compound that features a copper ion coordinated with tris(2-methylphenyl)phosphane ligands and a perchlorate counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+);tris(2-methylphenyl)phosphane;perchlorate typically involves the reaction of copper(I) salts with tris(2-methylphenyl)phosphane ligands in the presence of a perchlorate source. One common method involves the use of copper(I) chloride and tris(2-methylphenyl)phosphane in a suitable solvent, followed by the addition of perchloric acid to precipitate the perchlorate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Copper(1+);tris(2-methylphenyl)phosphane;perchlorate can undergo various types of chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.
Ligand Substitution: The tris(2-methylphenyl)phosphane ligands can be substituted with other ligands, depending on the reaction conditions and the nature of the incoming ligand.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize the copper(I) center.
Ligand Substitution: Ligand substitution reactions can be carried out using various phosphine ligands or other coordinating molecules in solvents like dichloromethane or acetonitrile.
Coordination Reactions: Coordination reactions typically involve the use of metal salts or other ligands in suitable solvents.
Major Products Formed
Oxidation: Oxidation of the copper(I) center typically results in the formation of copper(II) complexes.
Ligand Substitution: Substitution reactions yield new coordination compounds with different ligands.
Coordination Reactions: Coordination reactions result in the formation of new coordination complexes with varying stoichiometries and properties.
Wissenschaftliche Forschungsanwendungen
Copper(1+);tris(2-methylphenyl)phosphane;perchlorate has several scientific research applications, including:
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions and hydrogenation reactions.
Materials Science: The unique structural properties of the compound make it a candidate for the development of new materials with specific electronic or optical properties.
Coordination Chemistry: The compound serves as a model system for studying coordination chemistry and the behavior of copper(I) complexes.
Biological Studies:
Wirkmechanismus
The mechanism by which Copper(1+);tris(2-methylphenyl)phosphane;perchlorate exerts its effects depends on the specific application. In catalysis, the copper(I) center can facilitate various chemical transformations by coordinating with substrates and lowering the activation energy of the reaction. The tris(2-methylphenyl)phosphane ligands provide steric and electronic stabilization to the copper(I) center, enhancing its reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Copper(I) chloride;tris(2-methylphenyl)phosphane
- Copper(I) bromide;tris(2-methylphenyl)phosphane
- Copper(I) iodide;tris(2-methylphenyl)phosphane
Uniqueness
Copper(1+);tris(2-methylphenyl)phosphane;perchlorate is unique due to the presence of the perchlorate counterion, which can influence the compound’s solubility, stability, and reactivity. The tris(2-methylphenyl)phosphane ligands provide a specific steric and electronic environment around the copper(I) center, distinguishing it from other copper(I) phosphane complexes.
Eigenschaften
CAS-Nummer |
91019-21-5 |
|---|---|
Molekularformel |
C63H63ClCuO4P3 |
Molekulargewicht |
1076.1 g/mol |
IUPAC-Name |
copper(1+);tris(2-methylphenyl)phosphane;perchlorate |
InChI |
InChI=1S/3C21H21P.ClHO4.Cu/c3*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;2-1(3,4)5;/h3*4-15H,1-3H3;(H,2,3,4,5);/q;;;;+1/p-1 |
InChI-Schlüssel |
JPFQGMZRVXHYJJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[O-]Cl(=O)(=O)=O.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)
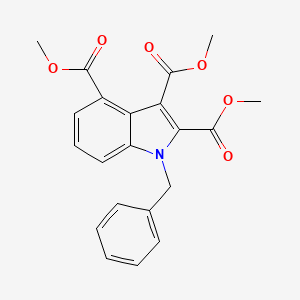
![ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate](/img/structure/B14346481.png)
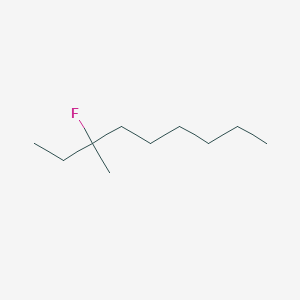
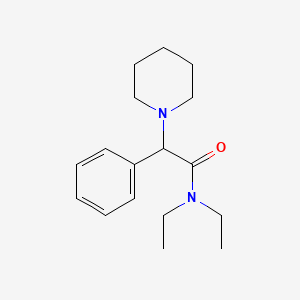
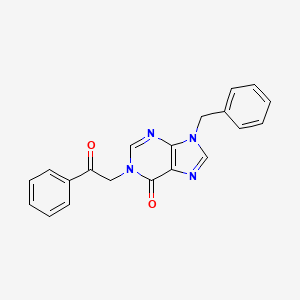
![2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol](/img/structure/B14346505.png)
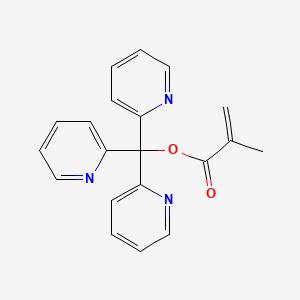
![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)
